molecular formula C8H8Cl3N B6184391 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2648944-96-9

4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6184391
CAS No.: 2648944-96-9
M. Wt: 224.5 g/mol
InChI Key: WOTUPWQJAJJDJF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of chlorine atoms at the 4 and 5 positions of the benzene ring and the hydrochloride salt form make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichlorophthalic anhydride and a suitable amine.

    Cyclization Reaction: The key step involves the cyclization of 4,5-dichlorophthalic anhydride with the amine under acidic conditions to form the isoindole ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isoindole ring can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the isoindole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoindoles, while oxidation and reduction can lead to different oxidation states of the isoindole ring.

Scientific Research Applications

4,5-Dichloro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The chlorine atoms and the isoindole ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-isoindole: Lacks the dihydro component, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1H-isoindole: Does not have chlorine substituents, which affects its chemical reactivity and biological activity.

    1H-Isoindole: The parent compound without any substitutions, used as a reference point for studying the effects of various substituents.

Uniqueness

4,5-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both chlorine atoms and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

2648944-96-9

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

4,5-dichloro-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7Cl2N.ClH/c9-7-2-1-5-3-11-4-6(5)8(7)10;/h1-2,11H,3-4H2;1H

InChI Key

WOTUPWQJAJJDJF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)Cl)Cl.Cl

Purity

95

Origin of Product

United States

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